9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Propyl-9-azabicyclo[331]nonane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves the use of a ruthenium catalyst to achieve this reduction . Another approach includes the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of efficient catalytic systems and optimized reaction conditions can potentially scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free aerobic oxidation conditions.
Reduction: Reduction reactions can be performed using catalysts like ruthenium or reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Metal-free conditions using oxygen as the oxidant.
Reduction: Ruthenium catalysts or sodium borohydride in methanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols or other oxidized forms.
Scientific Research Applications
9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in oxidation reactions.
Medicine: Investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemical agents and other industrial chemicals.
Mechanism of Action
The mechanism of action for 9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with molecular targets through its nitrogen-containing bicyclic structure.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A similar compound used as a catalyst in oxidation reactions.
2-Azaadamantan-N-oxyl (AZADO): Another bicyclic nitroxyl radical used in oxidation reactions.
Uniqueness
9-Propyl-9-azabicyclo[33
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
9-propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-2-6-13-10-4-3-5-11(13)8-9(7-10)12(14)15/h9-11H,2-8H2,1H3,(H,14,15) |
InChI Key |
IMHIBAAQIGYAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.